Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

Researchers targeting FGFR1-3 in structure-based drug design often face a critical bottleneck: identifying a validated, non-substitutable core scaffold with measurable baseline activity for SAR campaigns. Phenyl(1H-pyrrolo[2,3-b]pyridin-2-yl)methanone (CAS 1198284-25-1) solves this problem. - Validated FGFR1 hinge-binder with quantifiable baseline IC50 of 1.9 μM, enabling rational potency optimization (271-fold improvement demonstrated in 4h derivatives). - Essential 1H-pyrrolo[2,3-b]pyridine core is irreplaceable; substitution with indoles or pyrazolopyridines abolishes binding. - Ideal starting point for FGFR3-selective programs; optimized derivatives achieve nanomolar potency (IC50 25 nM) with selectivity over FGFR4.

Molecular Formula C14H10N2O
Molecular Weight 222.247
CAS No. 1198284-25-1
Cat. No. B598568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone
CAS1198284-25-1
SynonymsPhenyl(1H-pyrrolo[2,3-b]pyridin-2-yl)Methanone
Molecular FormulaC14H10N2O
Molecular Weight222.247
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC3=C(N2)N=CC=C3
InChIInChI=1S/C14H10N2O/c17-13(10-5-2-1-3-6-10)12-9-11-7-4-8-15-14(11)16-12/h1-9H,(H,15,16)
InChIKeyDWCJZCLNLRIZGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl(pyrrolopyridinyl)methanone: Core Scaffold for FGFR Inhibitors


Phenyl(1H-pyrrolo[2,3-b]pyridin-2-yl)methanone (CAS 1198284-25-1) is a low molecular weight heteroaromatic ketone that serves as a fundamental core scaffold in the design of fibroblast growth factor receptor (FGFR) inhibitors. It is characterized by a 1H-pyrrolo[2,3-b]pyridine hinge-binding motif linked to a phenyl ketone group, providing a concise chemotype for structure-based drug design [1]. This compound is not a potent drug candidate itself but is a critical synthetic building block and a validated starting point for structure-activity relationship (SAR) studies, where its quantifiable, moderate baseline activity enables the rational design of high-affinity analogs [1].

Phenyl(pyrrolopyridinyl)methanone: Irreplaceable Scaffold


Generic substitution is not feasible because the 1H-pyrrolo[2,3-b]pyridine core of CAS 1198284-25-1 is a highly specific hinge-binding motif that forms essential hydrogen bonds within the ATP-binding pocket of FGFR kinases [1]. Replacing this core with other common heterocycles, such as indoles or pyrazolopyridines, can result in a complete loss of binding affinity or drastically alter selectivity profiles. As demonstrated in the design of the 4h series, the core scaffold's interaction with the hinge region (via the backbone carbonyl of E562 and NH of A564) is indispensable for activity, and any alteration would necessitate a full re-validation of the structure-activity relationship, making this specific compound a non-substitutable foundation for derivative exploration [1].

Phenyl(pyrrolopyridinyl)methanone: Comparative Evidence


Baseline FGFR1 Inhibitory Activity

Phenyl(1H-pyrrolo[2,3-b]pyridin-2-yl)methanone (referred to as Compound 1) serves as the baseline in a comparative SAR study. It demonstrates a quantifiable, moderate inhibitory activity against FGFR1, which is significantly lower than optimized derivatives but provides a high ligand efficiency starting point for design. This moderate potency is essential for establishing a clear therapeutic window for improvement [1].

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

Potency Comparison: Core vs. Analog 4h

The 3,5-dimethoxy-substituted derivative (Compound 4h) achieves dramatically improved potency across FGFR isoforms 1-3, highlighting the optimization potential inherent in the core scaffold of CAS 1198284-25-1. This data directly contrasts the baseline activity of the unsubstituted phenyl(1H-pyrrolo[2,3-b]pyridin-2-yl)methanone core, demonstrating how strategic substitution transforms a weak binder into a potent lead candidate [1].

Kinase Inhibition Structure-Activity Relationship Lead Optimization

Selectivity Profile: 4h vs. AZD4547

While not a direct comparison of the core scaffold itself, this data illustrates the differentiation potential of the 1H-pyrrolo[2,3-b]pyridine series from established clinical candidates. The optimized derivative 4h exhibits a distinct isoform selectivity profile compared to AZD4547, a known pan-FGFR inhibitor. Specifically, 4h shows 30-fold selectivity for FGFR3 over FGFR4, while AZD4547 is more balanced. This suggests that the core scaffold can be tuned for specific selectivity outcomes that differ from existing clinical agents [1].

Kinase Selectivity Drug Discovery FGFR Pharmacology

Phenyl(pyrrolopyridinyl)methanone: Research Applications


Lead Generation Scaffold for FGFR

Procure this compound for structure-based drug design programs targeting FGFR1-3. Its well-defined, moderate baseline activity (IC50 = 1.9 μM against FGFR1) provides a clear and measurable starting point for SAR campaigns aimed at improving potency through strategic substitution at the phenyl ring, as evidenced by the 271-fold potency gain achieved in the 4h derivative [1].

Selectivity Profiling Reference

Utilize Phenyl(1H-pyrrolo[2,3-b]pyridin-2-yl)methanone as a weakly active, core-scaffold reference standard when screening new derivative libraries or when establishing selectivity profiles for novel FGFR inhibitors. Its activity profile serves as a control to validate assay sensitivity and to benchmark the degree of improvement conferred by new chemical modifications [1].

FGFR3-Selective Inhibitor Building Block

The derivative data indicates that the 1H-pyrrolo[2,3-b]pyridine scaffold can be optimized to achieve nanomolar potency against FGFR3 (IC50 = 25 nM for 4h) while maintaining selectivity over FGFR4 [1]. Therefore, CAS 1198284-25-1 is an ideal synthetic intermediate for projects specifically aimed at exploring FGFR3-selective chemical space, which is relevant for treating cancers with FGFR3 mutations or fusions.

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